3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
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Overview
Description
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Benzylsulfonyl Piperazine Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with benzylsulfonyl piperazine under basic conditions.
Addition of the Pyrrolidine Group: The final step includes the nucleophilic substitution of the remaining halogen on the pyridazine ring with pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
- 3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
- 3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
Uniqueness
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine stands out due to the presence of the benzylsulfonyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-27(26,16-17-6-2-1-3-7-17)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-4-5-11-22/h1-3,6-9H,4-5,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHZQWXBZKQKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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